molecular formula C8H15N B14755651 9-Azabicyclo[4.2.1]nonane CAS No. 284-18-4

9-Azabicyclo[4.2.1]nonane

Cat. No.: B14755651
CAS No.: 284-18-4
M. Wt: 125.21 g/mol
InChI Key: DSHVZHFQUXGOPC-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]nonane is a synthetically versatile azabicyclic alkane that serves as a critical pharmacophore in medicinal chemistry and drug discovery. This bridged bicyclic scaffold is a key structural component of several important natural and synthetic alkaloids, making it a valuable building block for the development of novel bioactive molecules . Primary research applications revolve around its role as a core skeleton for nicotinic acetylcholine receptor (nAChR) agonists. Derivatives of this cage structure are found in compounds like anatoxin-a, pinnamine, and epibatidine analogues, which are actively investigated for the treatment of severe neurological disorders including Parkinson's and Alzheimer's diseases, schizophrenia, and depression . Recent studies also highlight the significant antiprotozoal potential of azabicyclo-nonane hybrids. Specifically, functionalized derivatives have demonstrated promising in vitro activity against tropical disease pathogens such as Plasmodium falciparum (malaria tropica) and Trypanosoma brucei rhodesiense (the cause of East African sleeping sickness), with some hybrids exhibiting submicromolar efficacy and high selectivity . The synthetic utility of this compound is further demonstrated in advanced catalytic methodologies. It can be efficiently synthesized via transition-metal-catalyzed [6π + 2π]-cycloaddition reactions of N-substituted azepines with alkynes, providing access to a diverse array of functionally substituted derivatives for structure-activity relationship (SAR) studies . This compound is provided for research and development purposes exclusively. It is intended for laboratory use only and is not classified as a drug, cosmetic, or household chemical. It must not be used for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

284-18-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

9-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H15N/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2

InChI Key

DSHVZHFQUXGOPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)N2

Origin of Product

United States

Synthetic Methodologies for 9 Azabicyclo 4.2.1 Nonane and Its Derivatives

Strategies for the Construction of the 9-Azabicyclo[4.2.1]nonane Ring System

The synthesis of the this compound skeleton is a focal point of synthetic organic chemistry due to its presence in various natural products. mdpi.com Methodologies for its construction are often centered on forming the bridged azabicyclic core through intramolecular ring-closing reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and widely employed strategy for assembling the this compound ring system. These methods involve the formation of one of the rings by connecting two ends of a suitably functionalized acyclic or macrocyclic precursor.

Radical cyclizations offer a potent method for the formation of carbon-carbon bonds in the synthesis of complex cyclic systems. A general route to bridged azabicyclic compounds, including the this compound framework, has been developed using tributyltin hydride (Bu3SnH)-mediated radical translocation/cyclization reactions. clockss.org

In a specific application, the treatment of 2-[5-(trimethylsilyl)pent-4-ynyl]pyrrolidine with Bu3SnH and azobisisobutyronitrile (AIBN) as a radical initiator in boiling toluene (B28343) leads to the formation of the desired bicyclic system. clockss.org This reaction proceeds via a radical mechanism to yield the this compound product alongside a simple reduction product. clockss.org The process, however, resulted in an inseparable mixture of the target compound and a byproduct, highlighting challenges in optimizing selectivity. clockss.org

Table 1: Bu3SnH-Mediated Cyclization for this compound Synthesis

Precursor Reagents Product(s) Total Yield Product Ratio (Cyclized:Reduced)

Data sourced from a 2002 review on radical translocation/cyclization reactions. clockss.org

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of various heterocyclic compounds, including bridged azabicycles. thieme-connect.com This approach is particularly valuable for synthesizing the this compound core, which is found in marine toxins like pinnamine (B1257425). thieme-connect.com

A notable strategy involves a sequence of diallylboration followed by a ruthenium-catalyzed RCM. thieme-connect.com This method effectively installs the necessary allyl groups onto heterocyclic precursors, which are then subjected to ring closure. thieme-connect.com The use of Grubbs' first and second-generation catalysts facilitates the RCM reaction, leading to 9-azabicyclo[4.2.1]nonene derivatives in excellent yields, typically ranging from 89% to 98%. thieme-connect.com Another versatile methodology uses RCM to form functionalized bicyclo[4.2.1]nonanes from cyclopentanone (B42830) derivatives, which serve as precursors to cyclooctanoids. nih.gov

Table 2: RCM Approach to 9-Azabicyclo[4.2.1]nonene Derivatives

Precursor Type Key Steps Catalyst Product Type Yield Range

Data sourced from a 2006 European Journal of Organic Chemistry article. thieme-connect.com

Lewis acid promotion is another effective strategy for constructing the this compound skeleton. This method can achieve the formation of the bicyclic framework in a single step from acyclic or monocyclic precursors. oup.com

A specific example involves the reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene, promoted by a Lewis acid. oup.com This reaction efficiently assembles the this compound core, which was subsequently converted into the natural product (±)-anatoxin a. oup.com This approach demonstrates the power of Lewis acid catalysis to facilitate complex bond formations in a controlled manner.

Intramolecular oxidative amination provides a rapid and regioselective route to the this compound framework, particularly from aminocyclooct-4-ene precursors. cornell.eduresearchgate.netresearchgate.net This palladium(II)-mediated strategy has been successfully applied to the synthesis of sp3-rich chemical scaffolds and a formal synthesis of anatoxin-a. cornell.eduresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(OAc)2, with a terminal oxidant like Cu(OAc)2, under ligand-free conditions. uobaghdad.edu.iq Optimization studies have shown that the choice of solvent significantly impacts the reaction's efficiency, with DMF often proving superior, leading to quantitative conversion and complete selectivity. uobaghdad.edu.iq The method is noted for its high yields, good substrate scope, and use of relatively inexpensive catalytic systems. researchgate.netuobaghdad.edu.iq This approach has enabled the generation of a large library of 881 lead-like compounds based on the this compound scaffold. cornell.eduresearchgate.net

Table 3: Solvent Optimization for Pd(II)-Mediated Oxidative Amination

Entry Solvent Conversion/Yield
1 THF 30%
2 PhMe (Toluene) 37%
3 MeCN Excellent Conversion

Data sourced from a 2018 European Journal of Organic Chemistry article. Yields determined by quantitative 1H NMR spectroscopy. researchgate.netuobaghdad.edu.iq

Annulation methodologies, particularly those involving alkylative dearomatization, represent a sophisticated strategy for building complex bicyclic systems. While prominently used for constructing the closely related bicyclo[3.3.1]nonane core found in polyprenylated acylphloroglucinols (PPAPs), the principles are relevant to bridged ring systems. rsc.orgnih.gov

This strategy was employed to construct the bicyclo[3.3.1]nonane core of clusianone using LiHMDS or KHMDS, achieving a 54% yield. rsc.org An enantioselective version of this process, using chiral phase-transfer catalysts, was developed for the total synthesis of hyperibone K, which features a highly functionalized adamantane (B196018) core derived from a bicyclo[3.3.1]nonane framework. nih.gov The reaction involves the dearomatization of a phloroglucinol (B13840) derivative and subsequent annulation to build the bridged system. nih.gov Although direct application to the this compound system is not extensively documented in these sources, the power of this annulation strategy for creating complex, bridged architectures is clearly demonstrated. rsc.org

Cycloaddition Reactions

Cycloaddition reactions represent a powerful strategy for the synthesis of the this compound ring system, offering a direct approach to this complex architecture. mdpi.com

Transition metal-catalyzed [6π + 2π] cycloadditions, particularly those involving N-substituted azepines, have emerged as an effective method for constructing the this compound core. mdpi.com Cobalt(I)-catalyzed reactions have been a primary focus in this area.

A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, has been successfully employed in the [6π + 2π] cycloaddition of N-substituted azepines with various π-systems, including alkynes and dienes. mdpi.comnih.govresearchgate.net For instance, the reaction of N-carbocholesteroxyazepine with terminal alkynes using this cobalt(I) catalyst system affords substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields, ranging from 79–95%. mdpi.comresearchgate.net This methodology has also been extended to the reaction of N-carbocholesteroxyazepine with terminal 1,2-dienes and symmetric 1,3-diynes, producing (E)-9-azabicyclo[4.2.1]nona-2,4-dienes and 9-azabicyclo[4.2.1]nona-2,4,7-trienes in yields of 79–92% and 77–90%, respectively. nih.govacs.org

The general conditions for these cobalt-catalyzed reactions typically involve 10 mol% of Co(acac)₂(dppe), 30 mol% of Zn, and 20 mol% of ZnI₂ in a solvent like 1,2-dichloroethane (B1671644) (DCE), with the reaction proceeding at 60 °C for 20 hours. mdpi.comnih.govacs.org The developed catalytic system has also proven effective for the [6π+2π]-cycloaddition of terminal alkynes to N-carbethoxyazepine and N-carbophenoxyazepine, yielding a wide array of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (75–96%). researchgate.net

Table 1: Cobalt(I)-Catalyzed [6π + 2π] Cycloadditions of N-Substituted Azepines

N-Substituent on Azepine π-System Partner Product Type Yield (%)
Carbocholesteroxy Terminal Alkynes 9-Azabicyclo[4.2.1]nona-2,4,7-trienes 79-95 mdpi.comresearchgate.net
Carbocholesteroxy Terminal 1,2-Dienes (E)-9-Azabicyclo[4.2.1]nona-2,4-dienes 79-92 nih.govacs.org
Carbocholesteroxy Symmetric 1,3-Diynes 9-Azabicyclo[4.2.1]nona-2,4,7-trienes 77-90 nih.govacs.org
Carbethoxy Terminal Alkynes 9-Azabicyclo[4.2.1]nona-2,4,7-trienes 75-96 researchgate.net
Carbophenoxy Terminal Alkynes 9-Azabicyclo[4.2.1]nona-2,4,7-trienes 75-96 researchgate.net

Photoinduced cyclo-codimerization reactions provide an alternative route to the this compound skeleton. researchgate.net This approach has been explored, for example, in the cyclo-codimerization of tricarbonyl(η⁶-N-carboalkoxyazepine)chromium(0) and tricarbonyl(η⁶-N-cyanoazepine)chromium(0) with alkenes and alkynes. researchgate.net While effective, catalytic versions of these reactions have been less reported, with a couple of examples including the Cr(0)-catalyzed cycloaddition of N-carbomethoxyazepine and N-carbethoxyazepine to ethyl acrylate. mdpi.comresearchgate.net

The 9-azabicyclo[4.2.1]nonene core, an isomer of the homotropane nucleus, can be accessed through a cascade of reactions involving ring expansions. researchgate.net One such process involves the reaction of 4-vinyl substituted 1-azetines with diphenylcyclopropenone (B372975) (DPP). researchgate.net This sequence includes two key ring expansion steps: a formal [3+2] cycloaddition followed by an aza-Cope researchgate.netresearchgate.net-sigmatropic rearrangement, ultimately yielding a highly functionalized 7-azabicyclo[4.2.1]nonene. researchgate.net

Aminomercuration Reactions

Aminomercuration of cis,cis-1,5-cyclooctadiene is a viable method for the synthesis of N-aryl-9-azabicyclo[4.2.1]nonanes. le.ac.uk This reaction can be controlled to be either reversible or irreversible, allowing for selective synthesis of the desired products under either kinetic or thermodynamic control. researchgate.netle.ac.uk

Tandem Reaction Sequences for Nitrogen Bridgehead Heterocycles

Rhodium-catalyzed tandem reactions offer a novel approach to constructing nitrogen-bridged bicyclic frameworks. A mild Rh₂(NHCOtBu)₄-catalyzed process has been developed for the synthesis of 9-azabicyclo[4.2.1]nonanes. researchgate.netsci-hub.se This reaction proceeds through the formation of a rhodium-associated N-ylide, followed by a key acyl group Stevens mdpi.comnih.gov-shift. researchgate.netsci-hub.se This method has a broad substrate scope, providing access to a variety of azabicyclo[X.Y.Z]alkane derivatives in good to excellent yields with low catalyst loading (0.1-0.4 mol %). researchgate.net

Chemo-, Regio-, and Enantioselective Microbial Synthesis Routes

Microbial enzymes, particularly lipases, have been utilized for the chemo-, regio-, and enantioselective synthesis of precursors to 9-oxabicyclo[4.2.1]nonane derivatives. Lipase-catalyzed transformations, such as hydrolysis and acetylation, have been employed to resolve racemic mixtures of diols and diacetates related to the 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane systems. researchgate.net For instance, the lipase (B570770) from Candida antarctica (CAL) and Candida rugosa (CRL) can enantioselectively hydrolyze diacetates or acetylate diols, providing access to enantiopure monoacetates and diols. researchgate.net While this specific application is for the oxa-analog, it demonstrates the potential of enzymatic methods for the stereocontrolled synthesis of related heterocyclic systems.

The construction of the this compound skeleton has been approached through a variety of synthetic strategies, each with its own merits and applications.

One of the most common and extensively explored approaches involves the cyclization of cyclooctene (B146475) precursors . This strategy often utilizes a readily available starting material like 1,5-cyclooctadiene, which can be transformed into a suitable aminocyclooctene intermediate. Subsequent intramolecular cyclization, often promoted by reagents like mercuric (II) acetate (B1210297) followed by sodium borohydride, or through oxidative amination protocols, forges the bicyclic framework. wikipedia.orguobaghdad.edu.iqresearchgate.net A notable example is the use of an intramolecular oxidative amination of aminocyclooct-4-enes, which provides a rapid and regioselective route to the this compound core. researchgate.netresearchgate.net

Another powerful strategy is the [6π + 2π] cycloaddition reaction . This method typically involves the reaction of an N-substituted azepine with an alkyne, catalyzed by transition metal complexes, such as those containing cobalt. mdpi.comacs.orgresearchgate.net This approach is particularly versatile for creating substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comacs.orgresearchgate.net For instance, the Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system has been effectively used in the cycloaddition of N-carbocholesteroxyazepine with terminal alkynes, yielding functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com

Ring expansion strategies have also proven effective. A classic example is the expansion of a tropane (B1204802) skeleton, such as cocaine, to construct the this compound ring system. wikipedia.orgle.ac.uk This transformation often involves the formation of a cyclopropane (B1198618) intermediate followed by photolytic cleavage. wikipedia.org

Furthermore, enyne metathesis has emerged as a modern and efficient method for constructing the bicyclic system. wikipedia.orgnih.gov This ring-closing metathesis approach, often utilizing a Grubbs catalyst, typically starts from a chiral precursor like pyroglutamic acid to afford the desired bicyclic structure. wikipedia.orgnih.gov

A one-step formation of the this compound skeleton has also been reported through a Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene. oup.com

Stereocontrol and Asymmetric Induction in this compound Synthesis

Achieving stereocontrol in the synthesis of the this compound core is paramount, especially when targeting chiral natural products. Several strategies have been developed to address this challenge.

A key approach involves the use of chiral starting materials . For example, the synthesis of enantiopure pinnamine and anatoxin-a has been achieved starting from the naturally occurring and enantiomerically pure pyroglutamic acid. acs.orgacs.orgnih.gov This strategy embeds chirality into the synthetic sequence from the outset, guiding the stereochemical outcome of subsequent transformations.

Asymmetric catalysis has also been a powerful tool. For instance, an asymmetric cyclization using a novel ligand for palladium-catalyzed alkylations has been employed in the asymmetric synthesis of (-)-anatoxin-a. mdpi.com Similarly, enantioselective deprotonation strategies on eight-membered rings have been utilized for the formal asymmetric synthesis of (+)-anatoxin-a. mdpi.com

Substrate-controlled diastereoselective reactions are also crucial. The Ireland-Claisen rearrangement of an acyclic α-branched allylic ester has been used to set a quaternary stereogenic center with high diastereoselectivity in the total synthesis of (+)-pinnatoxin A. nih.govorganic-chemistry.org Furthermore, intramolecular 1,3-dipolar cycloadditions of ω-unsaturated nitrones derived from chiral precursors like methyl α-d-glucopyranoside can lead to the formation of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. acs.org

It is important to note that achieving complete stereocontrol can sometimes be challenging. For instance, in a synthesis of anatoxin-a, complete racemization was observed during the intramolecular reaction of an N-acyliminium ion, a key step that was expected to proceed with stereocontrol based on literature precedent. acs.orgacs.orgnih.gov This highlights the subtle factors that can influence the stereochemical outcome of reactions involving the this compound framework.

Functionalization and Derivatization Strategies of the this compound Core

The ability to functionalize and derivatize the this compound core is essential for exploring its structure-activity relationships and for the synthesis of analogues of natural products. ontosight.ai

One common strategy involves the use of protecting groups on the nitrogen atom, which can be selectively removed to allow for further functionalization. ontosight.ai For example, the use of a tert-butyl ester and a tert-butyldimethylsilyl (TBDMS) ester to protect dicarboxylic acid functionalities on the bicyclic skeleton allows for their selective deprotection and subsequent reactions. ontosight.ai

The inherent reactivity of the bicyclic system can also be exploited for functionalization. For instance, 9-azabicyclo[4.2.1]nona-2,4-diene can participate in Diels-Alder reactions , acting as a diene to form more complex polycyclic structures. ontosight.ai

Furthermore, the development of synthetic routes that allow for the introduction of various substituents onto the bicyclic framework is crucial. Cobalt-catalyzed [6π + 2π] cycloaddition reactions, for example, enable the synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes with a wide range of functional groups attached. mdpi.comacs.orgresearchgate.net This allows for the creation of libraries of compounds with diverse functionalities for biological screening. uobaghdad.edu.iqresearchgate.net

Total Synthesis of Natural Products Incorporating the this compound Skeleton

The this compound scaffold is a key structural feature of several potent alkaloids. mdpi.comacs.org The total synthesis of these natural products represents a significant challenge and a testament to the power of modern synthetic organic chemistry.

Anatoxin-a

Anatoxin-a, a potent neurotoxin, has been a popular target for total synthesis. wikipedia.orgmit.edu Numerous strategies have been developed for its synthesis, many of which rely on the construction of the this compound core as a key step. nih.gov

One of the earliest approaches involved a ring expansion of cocaine. le.ac.uk More contemporary methods include enyne metathesis , starting from pyroglutamic acid, wikipedia.orgnih.gov and intramolecular enyne metathesis . nih.gov Other strategies involve the cyclization of cyclooctene precursors wikipedia.org and a two-directional approach. researchgate.net A formal synthesis has also been achieved using a rhodium-catalyzed formal amide insertion reaction. researchgate.net

A convergent synthesis of both anatoxin-a and pinnamine from a common chiral intermediate derived from pyroglutamic acid has also been reported. acs.orgacs.orgnih.gov This approach highlights the flexibility of synthetic design in accessing multiple natural products from a single precursor.

Starting Material Key Strategy Reference(s)
CocaineRing Expansion wikipedia.orgle.ac.uk
Pyroglutamic AcidEnyne Metathesis wikipedia.orgnih.gov
Pyroglutamic AcidCommon Intermediate for Anatoxin-a and Pinnamine acs.orgacs.orgnih.gov
Aminocyclooct-4-enesIntramolecular Oxidative Amination researchgate.netresearchgate.net

Pinnamine

A convergent total synthesis of (+)-pinnatoxin A, a related but more complex natural product, has also been described. This synthesis utilized a highly diastereoselective Ireland-Claisen rearrangement and a ring-closing metathesis to form the macrocyclic ring system. nih.govorganic-chemistry.org

Starting Material Number of Steps Overall Yield Key Strategy Reference(s)
N-Z-Pyroglutamic Acid16Not SpecifiedN-Acyl Iminium Ion Cyclization researchgate.net
Pyroglutamic Acid104.8%N-Acyl Iminium Ion Cyclization acs.orgacs.orgnih.gov

Bis-homoepibatidine

Bis-homoepibatidine is another natural product that features the this compound core. acs.org While less information is available on its total synthesis compared to anatoxin-a and pinnamine, the development of synthetic methodologies for the core structure provides a strong foundation for future synthetic efforts toward this and other related alkaloids.

Emerging Methodologies and Future Challenges in this compound Synthetic Chemistry

The field of this compound synthesis continues to evolve, with new methodologies and challenges on the horizon.

Emerging Methodologies:

Catalytic [6π + 2π] cycloadditions are proving to be a highly efficient and versatile method for constructing functionalized this compound derivatives. mdpi.comacs.orgresearchgate.net The use of cobalt-based catalytic systems has enabled the synthesis of a wide range of these compounds in high yields. mdpi.comacs.orgresearchgate.netacs.org

Intramolecular oxidative amination offers a rapid and regioselective route to the this compound framework, facilitating the generation of compound libraries for drug discovery. uobaghdad.edu.iqresearchgate.netresearchgate.net

Rhodium-catalyzed formal amide insertion reactions represent a novel strategy for constructing the nitrogen-bridged bicyclic system. researchgate.net

Future Challenges:

Development of more efficient and stereoselective methods: While significant progress has been made, the development of even more efficient and highly stereoselective methods for the synthesis of the this compound core remains a key objective. This is particularly important for accessing complex and stereochemically rich natural products.

Exploration of new derivatization strategies: The design and synthesis of novel derivatives of this compound with diverse biological activities is an ongoing area of research. This requires the development of new functionalization strategies to access a wider range of chemical space. mathnet.ru

Application to the synthesis of other complex natural products: The methodologies developed for the synthesis of anatoxin-a and pinnamine can be applied to the total synthesis of other natural products containing the this compound skeleton. This remains an exciting area for future research.

The continued exploration of new synthetic methodologies and the tackling of existing challenges will undoubtedly lead to a deeper understanding of the chemistry of the this compound system and pave the way for the discovery of new molecules with important biological properties.

Structural Characterization and Conformational Analysis of 9 Azabicyclo 4.2.1 Nonane Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed characterization of the 9-azabicyclo[4.2.1]nonane skeleton and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful tool for elucidating the three-dimensional structure of these molecules in solution is nuclear magnetic resonance (NMR) spectroscopy. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is routinely employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to determine the relative stereochemistry of the bicyclic system. mdpi.com

¹H NMR: Provides information about the chemical environment and connectivity of protons. In substituted 9-azabicyclo[4.2.1]nonanes, the chemical shifts and coupling constants of the bridgehead protons and the protons on the seven- and five-membered rings are particularly informative for conformational analysis. For instance, in some derivatives, the bridgehead protons appear as distinct multiplets, and the vinyl protons in unsaturated analogs show characteristic couplings. acs.org

¹³C NMR: Complements ¹H NMR by providing data on the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution pattern, and steric environment. cdnsciencepub.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. mdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the H-H connectivity within the molecule and helping to trace the proton network through the bicyclic system. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached protons. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and for connecting different spin systems across the bicyclic structure. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Through-space interactions observed in NOESY spectra are invaluable for determining the relative stereochemistry and preferred conformation of the this compound ring system. researchgate.netu-szeged.hu For example, NOESY data can distinguish between different diastereomers by revealing key proton-proton distances. u-szeged.hu

Table 1: Representative NMR Data for a Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-triene Derivative

Proton (¹H) Signal Chemical Shift (ppm) Carbon (¹³C) Signal Chemical Shift (ppm) Key 2D Correlations
H-1 4.95-4.99 (m) C-1 62.3 COSY with H-8; HMBC with C-2, C-7, C-8
H-2/H-5 6.35-6.46 (m) C-2/C-5 124.7 COSY with each other and adjacent protons
H-3/H-4 5.97-6.06 (m) C-3/C-4 122.4 COSY with each other and adjacent protons
H-6 5.01 (dd) C-6 62.0 COSY with H-7; HMBC with C-1, C-5, C-7, C-8
H-7 5.52 (d) C-7 138.4 COSY with H-6, H-8; HMBC with C-1, C-6, C-8
H-8 5.49 (d) C-8 138.2 COSY with H-1, H-7; HMBC with C-1, C-2, C-6, C-7

Data is generalized from literature for illustrative purposes. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the exact molecular formula of this compound derivatives. mdpi.com By providing highly accurate mass measurements, often with errors in the parts-per-million (ppm) range, HRMS confirms the elemental composition of a synthesized compound. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds, often observing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. mdpi.comacs.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers unambiguous determination of the solid-state structure, including the absolute and relative stereochemistry of chiral centers. researchgate.net This technique has been instrumental in confirming the structures of various this compound derivatives, providing precise bond lengths, bond angles, and torsional angles. researchgate.net The crystal structure of 2-acetyl-9-azabicyclo[4.2.1]non-2-ene, a derivative of anatoxin-a, was crucial in its initial identification. le.ac.uk X-ray analysis has also been used to confirm the stereochemical outcome of synthetic reactions leading to these bicyclic systems. acs.org

Table 2: Selected Crystallographic Data for a this compound Derivative

Parameter Value
Crystal System Monoclinic
Space Group C2
a (Å) 28.755(2)
b (Å) 6.5924(5)
c (Å) 22.8112(16)
β (°) 114.331(3)
Volume (ų) 3943.0(5)
Z 4

Data is generalized from a representative structure in the literature. mdpi.com

Conformational Dynamics and Inversion Barriers of the Bicyclic System

The nitrogen atom in the bridgehead position can also undergo inversion, which is a process where the nitrogen atom and its lone pair of electrons rapidly pass through a planar transition state. The energy barrier to this inversion can be studied using dynamic NMR spectroscopy at variable temperatures. le.ac.uk However, attempts to measure the nitrogen inversion barriers in some N-chloroamine derivatives of this system have been unsuccessful. le.ac.uk The conformational dynamics can be influenced by the presence of substituents and the degree of unsaturation in the rings. le.ac.uk

Impact of Substituent Effects on Azabicyclic Conformation

Substituents on the this compound skeleton can have a significant impact on the conformational preferences of the bicyclic system. The size, stereochemistry, and electronic nature of the substituents can influence the position of the conformational equilibrium. For example, bulky substituents may favor a conformation that minimizes steric interactions.

In some cases, the presence of certain substituents can lead to hindered rotation around single bonds, such as the C-N bond of an N-acyl group. mdpi.com This can result in the presence of rotamers, which are conformational isomers that can be observed and even isolated at room temperature. acs.org The position of equilibrium between these rotamers can also be influenced by temperature. le.ac.uk The introduction of double bonds into the ring system, creating unsaturated analogs like 9-azabicyclo[4.2.1]nona-2,4,7-trienes, further alters the conformational landscape by introducing more rigidity to certain parts of the molecule. le.ac.uk

Computational and Theoretical Investigations of 9 Azabicyclo 4.2.1 Nonane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been employed to elucidate the electronic structure and predict the reactivity of 9-azabicyclo[4.2.1]nonane and its derivatives. Photoelectron spectroscopy, for instance, has been used to probe the electronic structure of 9-azabicyclo[4.2.1]nona-2,4,7-triene, providing evidence for bicycloconjugation in this unsaturated analog. nist.gov The vertical ionization energy for the parent this compound has been determined to be 8.50 eV. nist.gov

Theoretical calculations are also instrumental in understanding the reactivity of these compounds. For example, in the context of synthesizing 9-azabicyclo[4.2.1]nona-2,4,7-trienes through cobalt(I)-catalyzed [6π+2π]-cycloaddition, quantum chemical calculations can help rationalize the observed regioselectivity and reaction yields. researchgate.net Furthermore, computational methods are used to predict the atomic charges on atoms within the this compound framework, which can correlate with the binding affinity of its derivatives to biological targets. uni-duesseldorf.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational flexibility and intermolecular interactions of this compound derivatives. These techniques are particularly valuable in the context of drug design, where the three-dimensional structure and dynamic behavior of a molecule are critical for its interaction with a biological receptor. researchgate.net

Molecular dynamics simulations have been used to link specific structural features of this compound-containing ligands to their ability to differentiate between receptor subtypes. researchgate.net These simulations can reveal key amino acid residues in the binding site that interact with the ligand and characterize the conformational changes that are responsible for these crucial differences at a molecular level. researchgate.net For instance, simulations can be performed to understand how derivatives of this scaffold interact with targets like the nicotinic acetylcholine (B1216132) receptor. researchgate.net

The table below summarizes key computational data for this compound.

PropertyValueMethodReference
FormulaC8H15N- nist.govnih.gov
Molecular Weight125.2114 g/mol - nist.gov
CAS Registry Number284-18-4- nist.gov
Vertical Ionization Energy8.50 eVPhotoelectron Spectroscopy nist.gov

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Computational methods play a crucial role in establishing structure-activity relationships (SAR) for derivatives of this compound, guiding the design of new compounds with enhanced biological activity. ontosight.ai Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of compounds containing the this compound scaffold. researchgate.netacs.org

These studies involve creating a training set of ligands with known biological activities and aligning them to identify the steric and electrostatic field variations that correlate with activity. acs.org For example, 3D-QSAR analyses have been used to guide the rational design of novel ligands for the (α4)2(β2)3 nicotinic acetylcholine receptor, which include derivatives of (+)-anatoxin-a, a natural product containing the this compound core. researchgate.netacs.org Such computational models can predict the activity of newly designed compounds and highlight key structural modifications that are likely to improve potency and selectivity. mdpi.com

The development of new synthesis methods for this compound derivatives is often coupled with SAR studies to explore their therapeutic potential. ontosight.ai

Theoretical Studies of Nitrogen Bridgehead Inversion and Ring Strain

The conformational dynamics of the this compound ring system, including the inversion at the nitrogen bridgehead, are a subject of theoretical investigation. grafiati.com The energy barrier for nitrogen inversion in bicyclic amines is a key parameter that influences their conformational preferences and, consequently, their biological activity. While direct measurement can be challenging, computational methods provide valuable estimates. le.ac.uk

The ring strain inherent in the bicyclo[4.2.1]nonane framework is another important aspect studied theoretically. snnu.edu.cn The fusion of a seven-membered ring and a five-membered ring, sharing three atoms, creates a strained structure. Computational studies can quantify this strain energy and predict how it influences the molecule's reactivity and conformational preferences. The strain can be exploited in synthetic strategies, where strain-release can be a driving force for certain transformations. snnu.edu.cn Theoretical calculations have been used to assess the feasibility of synthetic routes involving strained intermediates, such as in the nickel-catalyzed annulations of strained cyclic ketones. snnu.edu.cn

Reactivity Profiles and Chemical Transformations of 9 Azabicyclo 4.2.1 Nonane Derivatives

Reactions at the Bridgehead Nitrogen Atom

The bridgehead nitrogen atom in the 9-azabicyclo[4.2.1]nonane system is a key handle for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the biological and physicochemical properties of the molecule. Common reactions at this position include N-alkylation, N-acylation, N-arylation, and quaternization.

N-alkylation of the parent this compound or its derivatives can be achieved using standard alkylating agents such as alkyl halides or sulfates. These reactions typically proceed under basic conditions to deprotonate the secondary amine, facilitating nucleophilic attack. The successful N-alkylation of related azabicyclic systems has been reported to cause a characteristic downfield shift of the signals for the carbon atoms adjacent to the nitrogen (C1 and C8) in the 13C NMR spectrum. nih.gov

N-acylation is another common transformation, readily accomplished by treating the parent amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. While specific examples for the this compound system are not extensively detailed in the reviewed literature, this reaction is a fundamental transformation for secondary amines and is expected to proceed efficiently. le.ac.ukrsc.org

N-arylation of azabicyclic systems can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, the N-arylation of azabicyclo-nonanes with activated pyrimidines has been reported. researchgate.net These reactions can sometimes be accompanied by signal broadening in the NMR spectra due to restricted rotation around the newly formed N-aryl bond. researchgate.net

Quaternization of the bridgehead nitrogen to form the corresponding ammonium (B1175870) salts can be achieved by reaction with an excess of an alkyl halide. The resulting quaternary salts, such as 9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one, introduce a permanent positive charge and can significantly alter the molecule's biological activity and solubility. researchgate.net

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-9-azabicyclo[4.2.1]nonane
N-AcylationAcyl chloride/anhydride, BaseN-Acyl-9-azabicyclo[4.2.1]nonane
N-ArylationAryl halide, Catalyst (e.g., Pd) or activated aryl systemN-Aryl-9-azabicyclo[4.2.1]nonane
QuaternizationExcess alkyl halide9-Alkyl-9-azoniabicyclo[4.2.1]nonane salt

Regioselective and Stereoselective Functional Group Interconversions on the Azabicyclic Framework

The functionalization of the carbocyclic portion of the this compound skeleton is critical for creating analogs with diverse properties. The synthesis of this bicyclic system often yields derivatives with existing functional groups, which can then be manipulated with a high degree of regio- and stereoselectivity.

Many synthetic routes to the this compound core, such as cobalt-catalyzed [6π+2π] cycloadditions, deliver molecules with predetermined functional groups. clockss.orgnih.gov For example, the reaction of N-substituted azepines with functionalized alkynes can introduce ester, hydroxyl, or silyl (B83357) groups at specific positions on the resulting bicyclic framework. clockss.orgresearchgate.net These pre-installed functional groups serve as valuable handles for further chemical modifications.

While the primary literature often focuses on the construction of the functionalized scaffold, standard organic transformations can be applied to interconvert these functional groups. For instance, ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols. Ketones, which can be present as part of the initial framework, can be reduced to the corresponding secondary alcohols with high stereoselectivity, depending on the reducing agent and the steric environment of the bicyclic system. The resulting alcohols can be further oxidized back to ketones or converted to other functional groups. The stereochemical outcome of these reactions is often dictated by the rigid, bicyclic nature of the scaffold, with reagents preferentially attacking from the less hindered face.

Precursor Functional GroupReaction TypeReagentsProduct Functional Group
EsterHydrolysisAcid or BaseCarboxylic Acid
EsterReductione.g., LiAlH4Alcohol
KetoneReductione.g., NaBH4Alcohol
AlcoholOxidatione.g., PCC, SwernKetone

Catalytic Hydrogenation and Epoxidation of Unsaturated 9-Azabicyclo[4.2.1]nonanes

Unsaturated derivatives of this compound, such as those containing one or more double bonds within the carbocyclic framework, are valuable intermediates for the synthesis of saturated analogs and for the introduction of further functionality. Catalytic hydrogenation and epoxidation are two key transformations of these unsaturated systems.

Catalytic hydrogenation of the double bonds in 9-azabicyclo[4.2.1]nonene or -nonadiene derivatives provides access to the corresponding saturated 9-azabicyclo[4.2.1]nonanes. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Wilkinson's catalyst, under a hydrogen atmosphere. clockss.orgresearchgate.net The stereochemistry of the hydrogenation is generally syn, with hydrogen atoms adding to the same face of the double bond, often from the less sterically hindered side of the bicyclic system. clockss.org The preparation of the parent 9-azabicyclo[4.2.1]nona-2,4,7-triene and its selective saturation through catalytic hydrogenation has been described. organic-chemistry.org

Epoxidation of the double bonds in unsaturated 9-azabicyclo[4.2.1]nonanes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents, yields the corresponding epoxides. These epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. The deoxygenation of related tropane (B1204802) and homotropane epoxides has been shown to be a convenient route to the corresponding unsaturated bicyclic systems. nih.gov The stereoselectivity of the epoxidation is also influenced by the steric and electronic properties of the bicyclic framework. organic-chemistry.org

Reaction TypeSubstrateReagents and ConditionsProduct
Catalytic HydrogenationUnsaturated this compoundH2, Catalyst (e.g., Pd/C, Wilkinson's)Saturated this compound
EpoxidationUnsaturated this compoundPeroxy acid (e.g., m-CPBA)Epoxidized this compound

Radical Chemistry and Its Application to the this compound Core

Radical reactions have emerged as a powerful tool in organic synthesis, and their application to the this compound system has primarily focused on the construction of the bicyclic framework itself. Transannular radical cyclizations have been successfully employed to forge the challenging bicyclic structure from appropriately substituted cyclooctene (B146475) precursors. rsc.org For instance, the treatment of cyclooctenylmethyl bromide with a radical initiator can lead to the formation of the bicyclo[4.2.1]nonane skeleton. rsc.org

Another significant radical-based approach involves the translocation/cyclization of α-acylamino radicals. In this strategy, a radical is generated on a side chain attached to the nitrogen atom, which then undergoes a 1,5-hydrogen transfer to create a radical on the carbon atom adjacent to the nitrogen. This newly formed radical can then cyclize onto a suitably positioned unsaturated moiety to construct the second ring of the bicyclic system. clockss.org The synthesis of 9-azabicyclo[4.2.1]nonanes has been achieved through the radical cyclization of 2-[5-(trimethylsilyl)pent-4-ynyl]pyrrolidine derivatives. clockss.org

The application of radical chemistry is not limited to the synthesis of the core structure. The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) radical, a structurally related compound, is a highly effective catalyst for a variety of oxidation reactions. organic-chemistry.org While not a direct functionalization of the this compound core, the chemistry of ABNO highlights the potential of nitroxyl (B88944) radicals in this class of compounds to participate in and catalyze synthetically useful transformations. organic-chemistry.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org

Radical Reaction TypeDescriptionApplication to this compound
Transannular CyclizationA radical on a side chain of a medium-sized ring attacks another part of the ring to form a bicyclic system.Synthesis of the bicyclo[4.2.1]nonane framework from cyclooctene precursors. rsc.org
Radical Translocation/CyclizationAn initially formed radical rearranges to a different position within the molecule before cyclizing.Construction of the this compound ring system via α-acylamino radical intermediates. clockss.org
N-Oxyl Radical CatalysisThe use of stable nitroxyl radicals to mediate oxidation reactions.The related ABNO is a versatile oxidation catalyst, suggesting potential applications for analogous this compound N-oxyl radicals. organic-chemistry.org

Applications and Advanced Research Directions in 9 Azabicyclo 4.2.1 Nonane Chemistry

Role as Versatile Scaffolds in Complex Organic Synthesis

The 9-azabicyclo[4.2.1]nonane skeleton serves as a crucial structural component in a variety of natural products and synthetic compounds, making it a highly sought-after scaffold in organic synthesis. mdpi.comnih.gov Its rigid, bicyclic nature provides a well-defined three-dimensional architecture that can be strategically functionalized to create diverse molecular libraries. This is particularly valuable in drug discovery, where the spatial arrangement of functional groups is critical for biological activity. worktribe.comontosight.ai

Researchers have developed numerous synthetic strategies to access the this compound core. One efficient method involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides regioselective access to the framework. worktribe.com This protocol has been successfully applied to the synthesis of a library of 881 lead-like compounds, demonstrating the scaffold's suitability for diversification. worktribe.com Another powerful approach is the [6π + 2π] cycloaddition reaction of N-substituted azepines with alkynes, catalyzed by transition metal complexes. mdpi.comnih.gov This method allows for the creation of previously undescribed 9-azabicyclo[4.2.1]nona-2,4,7-trienes with high yields. mdpi.comnih.gov

The versatility of the this compound scaffold is further highlighted by its use as a precursor for more complex molecular architectures. For instance, derivatives of this bicyclic system can serve as building blocks for the synthesis of other intricate heterocyclic systems. ontosight.ai The ability to introduce a wide range of substituents onto the scaffold allows for the fine-tuning of its physicochemical properties, making it an adaptable platform for various synthetic endeavors.

Exploration in Advanced Materials Science

The unique structural and chemical properties of this compound and its derivatives have prompted their exploration in the field of advanced materials science. While still an emerging area of research, the potential applications are significant.

Polymer Building Blocks: The bicyclic nature of this compound can impart rigidity and defined stereochemistry to polymer chains. This makes it an attractive monomer or building block for the synthesis of novel polymers with tailored properties. Three-dimensional bicyclic and cage compounds have been extensively utilized as polymers and polymer additives. core.ac.uk The incorporation of the this compound motif could lead to polymers with enhanced thermal stability, specific mechanical properties, or unique recognition capabilities.

Optical Materials: Certain derivatives of this compound, particularly those with extended π-systems, may exhibit interesting optical properties. Research into related azabicyclic compounds suggests potential applications in this area. arctomsci.combldpharm.com The rigid framework can help to control the chromophore orientation, which is crucial for achieving desired optical responses, such as in nonlinear optics or as components of fluorescent sensors.

Fuel Cell Membranes: Although direct research on this compound for fuel cell membranes is not widely reported, the fundamental properties of related nitrogen-containing heterocycles are relevant. The nitrogen atom can be protonated, suggesting potential for proton conductivity. The development of advanced nano membranes for alkaline fuel cells is an active area of research, and the incorporation of tailored heterocyclic structures could be a viable strategy. uobaghdad.edu.iq

Utilization in Catalysis

The this compound framework has emerged as a valuable platform for the development of novel catalysts, particularly in the realms of asymmetric catalysis and organocatalysis.

Chiral Ligands: The inherent chirality and conformational rigidity of certain this compound derivatives make them excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. Enantiomerically pure N-protected (+)-2-tropanone, a related bicyclic system, has been used as a versatile starting material for the synthesis of chiral ligands for palladium-catalyzed cross-coupling reactions. uni-duesseldorf.de These ligands can effectively control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The development of chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands has shown promise in the asymmetric addition of diethylzinc (B1219324) to aldehydes, highlighting the potential of related small-ring heterocycles in catalysis. researchgate.net

Organocatalysts: Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a structurally related nitroxyl (B88944) radical, has been shown to be a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. nih.gov This demonstrates the potential of the azabicyclic framework to serve as the core of efficient organocatalysts. The development of new chiral organocatalysts derived from aziridines for asymmetric aldol (B89426) reactions further underscores the utility of nitrogen-containing heterocyclic scaffolds in this field. researchgate.net The catalytic [6π + 2π]-cycloaddition of N-substituted azepines to alkynes, often utilizing a three-component catalytic system, provides an efficient route to various this compound derivatives, which themselves can be explored for catalytic activity. mdpi.comnih.govnih.govresearchgate.net

Design and Synthesis of Structurally Rigid Bicyclic Peptidomimetics and Analogues

The conformationally restricted nature of the this compound skeleton makes it an ideal scaffold for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.

The rigid bicyclic framework of this compound can be used to constrain the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a particular biological target. This approach has been successfully employed in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, pyridohomotropane, a derivative of this compound, was the first nicotinoid to combine high activity with conformational rigidity, providing valuable insights into the chemical and spatial requirements of the nAChR. le.ac.uk

Furthermore, the bioisosteric replacement of the this compound pharmacophoric element in the marine toxin pinnamine (B1257425) with an 8-azabicyclo[3.2.1]octane moiety has been explored to create conformationally restricted analogues. nih.gov This highlights the modularity of using these bicyclic systems to probe structure-activity relationships. The synthesis of structurally rigid bicyclic ligands for FK506-binding proteins has also been investigated, showcasing the broad applicability of these scaffolds in medicinal chemistry.

Development of Novel Heterocyclic Systems Incorporating the this compound Motif

The this compound framework serves not only as a valuable scaffold in its own right but also as a versatile starting point for the synthesis of novel and more complex heterocyclic systems. The inherent reactivity of the bicyclic amine and the possibility of introducing various functional groups allow for a wide range of chemical transformations.

One prominent strategy involves the elaboration of the this compound core through ring-expansion, ring-contraction, or fusion with other heterocyclic rings. For instance, research has demonstrated the synthesis of new alkynyl-containing 9-azabicyclo[4.2.1]nonatrienes, which are of interest as potential pharmaceuticals. mathnet.ru These modifications can lead to compounds with unique three-dimensional shapes and electronic properties, opening up new avenues for exploration in medicinal chemistry and materials science.

Conclusion and Future Perspectives in 9 Azabicyclo 4.2.1 Nonane Research

Summary of Key Achievements and Methodological Advancements

Research into 9-azabicyclo[4.2.1]nonane has led to several key achievements. Notably, it is the structural core of important alkaloids like anatoxin-a, a potent nicotinic acetylcholine (B1216132) receptor agonist. mdpi.comresearchgate.net This has spurred the development of various synthetic analogues with potential applications in treating neurological disorders such as Alzheimer's and Parkinson's diseases, schizophrenia, and depression. mdpi.comsemanticscholar.org

Significant methodological advancements have been made in the synthesis of the this compound skeleton. An efficient method involves the transition metal-catalyzed cycloaddition reactions of N-substituted azepines. mdpi.com Specifically, cobalt(I)-catalyzed [6π+2π] cycloaddition of N-substituted azepines with alkynes has proven effective for creating a diverse range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net Another notable advancement is the palladium(II)-mediated intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the this compound framework. worktribe.comresearchgate.net This method has been instrumental in creating a large library of lead-like compounds for drug discovery. worktribe.comresearchgate.net

Furthermore, synthetic strategies have been developed to produce enantiopure diazine analogues of deschloro-UB-165, which are potent nAChR ligands. These syntheses often employ palladium-catalyzed Suzuki or Stille cross-coupling reactions as key steps. uni-duesseldorf.de The ability to synthesize single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through intramolecular 1,3-dipolar cycloaddition of ω-unsaturated nitrones represents another significant achievement. acs.org

Emerging Trends in Synthetic Strategies and Reactivity Studies

Current research is focused on developing more efficient and versatile synthetic routes to the this compound core and its derivatives. One emerging trend is the use of photoredox-mediated hydroamination of cyclic enecarbamates for the convergent synthesis of diazabicyclic scaffolds containing twisted amides and anilines. rsc.org This modular approach allows for systematic variation of the bicyclic structure to fine-tune its properties. rsc.org

There is also a growing interest in the catalytic cycloaddition of N-substituted azepines. mdpi.comresearchgate.net While chromium(0)-promoted cycloadditions have been explored, catalytic versions of these reactions are still relatively understudied and represent a promising area for future investigation. mdpi.com The development of one-pot syntheses, such as the cobalt(I)-catalyzed cycloaddition of various alkynes to N-carbethoxy(phenoxy)azepines, is a key focus for improving efficiency and expanding the scope of accessible derivatives. researchgate.net

Reactivity studies are also evolving. For instance, investigations into the mono-/bicyclic tautomerism in 4-aminocyclooctanones and their unsaturated analogues are providing deeper insights into the conformational behavior of these systems. le.ac.uk Understanding these equilibria is crucial for controlling the stereochemistry and reactivity of these compounds.

Untapped Avenues in Computational and Theoretical Chemistry

While experimental work on this compound is progressing, there are significant opportunities for computational and theoretical chemistry to play a more prominent role. Density Functional Theory (DFT) calculations have been successfully used to study the N-invertomer distributions of related bicyclic systems like norgranatanones in different solvents. academie-sciences.fr Similar computational studies on this compound and its derivatives could provide valuable insights into their conformational preferences, which are crucial for understanding their biological activity.

Furthermore, computational modeling can aid in the design of new derivatives with specific properties. For example, quantitative structure-activity relationship (QSAR) studies, like those performed on related nAChR ligands, could be applied to the growing library of this compound analogues to guide the synthesis of more potent and selective compounds. uni-duesseldorf.de

Prospects for Novel Chemical Applications and Derivatization

The unique three-dimensional structure of the this compound scaffold makes it an attractive platform for the development of novel chemical applications beyond its current use in medicinal chemistry. The sp3-rich nature of this framework is highly desirable in drug discovery for improving properties like solubility and metabolic stability. worktribe.com

The development of modular synthetic strategies opens up avenues for creating diverse libraries of this compound derivatives. worktribe.comrsc.org These libraries can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. For example, derivatives of the related bicyclo[3.3.1]nonane system have shown promise as anticancer agents. rsc.orgnih.gov

Furthermore, the reactivity of the bicyclic system can be exploited for further derivatization. For instance, the successful N-demethylation and N-debenzylation of unsaturated bicyclic amines to yield nor-homotrop-7-ene allows for subsequent functionalization, such as epoxidation of the double bond. le.ac.uk This highlights the potential for creating a wide array of functionalized this compound derivatives with tailored properties for various applications, including as ligands in catalysis or as building blocks for new materials.

Outlook on the Continued Importance of this compound in Chemical Sciences

The this compound ring system is poised to remain a significant area of research in the chemical sciences. Its presence in biologically active natural products ensures continued interest from the medicinal chemistry community. mdpi.comsemanticscholar.org The ongoing development of innovative and efficient synthetic methodologies will further expand the accessibility and diversity of this important scaffold.

The convergence of advanced synthetic techniques, detailed reactivity studies, and powerful computational methods will undoubtedly accelerate the discovery of new derivatives with valuable properties. The modular nature of modern synthetic approaches will enable the creation of large and diverse compound libraries, increasing the probability of identifying novel therapeutic leads and materials. worktribe.comrsc.org

Q & A

Q. What are the most effective synthetic routes for 9-Azabicyclo[4.2.1]nonane and its derivatives?

The synthesis of this compound derivatives often involves cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis. For example, brominated derivatives (e.g., 2-bromo-9-(tert-butyl) ester) are synthesized via regioselective bromination followed by esterification . Stereochemical control is critical; hydride reductions of intermediates may proceed with retention of configuration due to episulfonium ion formation, as observed in analogous bicyclic systems . Methodological optimization should prioritize yield, stereochemical purity, and scalability, using techniques like column chromatography and NMR for purification and verification.

Q. How can the stereochemistry of this compound derivatives be characterized?

X-ray crystallography is the gold standard for resolving absolute configurations, especially for complex bicyclic systems. For intermediates, nuclear Overhauser effect (NOE) NMR experiments and coupling constant analysis (e.g., 3JHH^3J_{HH}) can infer relative stereochemistry. Chiral HPLC or circular dichroism (CD) may validate enantiomeric purity. Derivatives like (1R,2R,6R)-configured bromoesters require meticulous stereochemical analysis to avoid misassignment .

Q. What analytical techniques are essential for verifying the structural integrity of this compound derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups and connectivity. For esters (e.g., 1,1-dimethylethyl ester derivatives), IR spectroscopy detects carbonyl stretches (~1700 cm1^{-1}) . Stability under varying conditions (pH, temperature) should be assessed via accelerated degradation studies monitored by LC-MS .

Advanced Research Questions

Q. How does the bicyclic framework of this compound influence its reactivity in substitution or rearrangement reactions?

The rigid bicyclic structure imposes steric and electronic constraints. For instance, hydride reduction of chlorinated analogs (e.g., endo,endo-2,6-dichloro derivatives) may retain configuration via episulfonium ion intermediates, whereas aza analogs exhibit partial rearrangement to [4.2.1] systems due to thermodynamic stability differences . Computational studies (DFT) can model transition states to predict regioselectivity and guide synthetic design.

Q. What pharmacological mechanisms are associated with this compound derivatives?

Derivatives like (-)-Anatoxin A act as potent nicotinic acetylcholine receptor agonists, inducing neurotoxicity via receptor overstimulation . Modifications such as glycolation or alkylation (e.g., 9-methyl or 2-acetyl groups) enhance central nervous system penetration or receptor specificity . In vitro assays (e.g., radioligand binding) and in vivo toxicity studies are critical for structure-activity relationship (SAR) analysis.

Q. How can computational modeling optimize the design of this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics simulations assess stability in biological environments. For antidiabetic granatane derivatives, simulations can identify substituents that improve hypoglycemic efficacy while minimizing off-target effects . Pair computational insights with synthetic validation to accelerate lead compound development.

Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?

Contradictions may arise from stereochemical impurities or assay variability. Reproduce studies using rigorously characterized compounds (e.g., ≥95% purity via HPLC) . Cross-validate results across multiple models (e.g., cell-based vs. animal studies) and employ statistical tools (e.g., ANOVA) to quantify variability. Meta-analyses of published data can identify trends obscured by methodological differences .

Q. How does the stability of this compound derivatives under varying storage conditions impact experimental reproducibility?

Degradation pathways (e.g., ester hydrolysis or oxidation) depend on storage temperature, humidity, and solvent. For example, tert-butyl esters hydrolyze slowly in aqueous buffers but degrade rapidly under acidic conditions . Conduct stability-indicating assays (e.g., LC-MS) under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines. Use inert atmospheres (N2_2) or stabilizers (e.g., BHT) for oxygen-sensitive derivatives .

Q. Methodological Notes

  • Safety : Handle neurotoxic derivatives (e.g., (-)-Anatoxin A) in fume hoods with PPE. Dispose of waste via certified biohazard services .
  • Data Validation : Use triplicate experiments and negative controls to ensure reproducibility. Reference standards (e.g., CAS 92142-32-0) must be traceable to certified suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.